![molecular formula C8H9Br2NO2 B2561635 Methyl 4-(bromomethyl)nicotinate hydrobromide CAS No. 2442597-53-5](/img/structure/B2561635.png)
Methyl 4-(bromomethyl)nicotinate hydrobromide
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Overview
Description
Methyl 4-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 . It is used in research and is considered a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of Methyl 4-(bromomethyl)nicotinate hydrobromide consists of 8 carbon atoms, 9 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 310.971 Da, and the monoisotopic mass is 308.899994 Da .Physical And Chemical Properties Analysis
Methyl 4-(bromomethyl)nicotinate hydrobromide is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not available in the web search results.Scientific Research Applications
- Rupatadine Intermediate: Methyl 4-(bromomethyl)nicotinate hydrobromide serves as a key intermediate in the synthesis of rupatadine, a second-generation antihistamine used to treat seasonal and allergic rhinitis .
- Anti-Cancer Agents: Pyrazolopyrimidine derivatives, obtained by reacting with compound 5, exhibit increased activity against cancer. These derivatives are particularly relevant for diseases related to dysregulated cMet kinases, such as non-small-cell lung carcinomas, gastric, and esophageal carcinomas .
- α-Bromination Reactions: Researchers have explored α-bromination reactions using acetophenone derivatives. For instance, 4-chloro-α-bromo-acetophenone can be synthesized at 90°C using 4-chloroacetophenone as a substrate and acetic acid as a solvent .
- Targeted Kinase Inhibitors: Researchers explore analogues of compound 5 for their potential as p38 kinase inhibitors. These compounds may find applications in treating diseases mediated by p38 kinase, such as lymphoma and auto-inflammatory conditions .
Pharmaceutical Synthesis:
Organic Synthesis:
Drug Discovery:
Safety and Hazards
The safety information for Methyl 4-(bromomethyl)nicotinate hydrobromide indicates that it should be handled with caution. The GHS pictogram signal word is “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWNFAKFWQIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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